N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
N-(5-Benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-78-6) is a thiazole-derived compound featuring a benzoyl group at the 5-position of the thiazole ring, a phenyl group at the 4-position, and a 4-(methylsulfonyl)benzamide moiety at the 2-position. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c1-32(29,30)19-14-12-18(13-15-19)23(28)26-24-25-20(16-8-4-2-5-9-16)22(31-24)21(27)17-10-6-3-7-11-17/h2-15H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXDMXDPASZFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 476.6 g/mol. The compound features a thiazole ring, a benzamide moiety, and a methylsulfonyl group, which collectively enhance its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2O4S |
| Molecular Weight | 476.6 g/mol |
| Structural Features | Thiazole ring, Benzamide, Methylsulfonyl group |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Using the Hantzsch thiazole synthesis method.
- Benzoylation : Reacting the thiazole intermediate with benzoyl chloride.
- Sulfonylation : Introducing the methylsulfonyl group.
- Amidation : Finalizing the compound by reacting with 4-aminobenzamide.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. The thiazole component is known to act as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition can lead to effective antibacterial action against various strains.
Anticancer Activity
Research indicates that this compound demonstrates cytotoxic effects against multiple cancer cell lines, suggesting potential applications in cancer therapy. The mechanism of action is believed to involve:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth : By interfering with specific signaling pathways associated with cell proliferation.
Case Studies and Research Findings
- Cytotoxicity Assessment : In studies evaluating the cytotoxic effects on human cancer cell lines, this compound showed IC50 values indicating significant potency compared to standard chemotherapeutic agents.
- Mechanistic Studies : Investigations into its binding affinity with target proteins have revealed insights into its mechanism as an antibacterial agent and its potential to overcome drug resistance in cancer therapy.
- Combination Therapies : Recent studies have explored the efficacy of this compound in combination with other therapeutic agents, enhancing its overall effectiveness against resistant bacterial strains and various cancers.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs (Table 1) highlight variations in substituents and their impact on properties:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s methylsulfonyl group contrasts with sulfamoyl (e.g., Compounds 51–55) or trifluoromethyl (Compound 52) substituents in analogs.
- Heterocyclic Cores : Thiazole (target) vs. triazole () or oxazole () cores influence electronic properties and binding. Thiazoles are associated with diverse bioactivities, including kinase inhibition .
- Aromatic Substituents : Fluorophenyl (Compound 51) and trifluoromethylphenyl (Compound 52) groups in analogs may improve lipophilicity and metabolic resistance compared to the target’s benzoyl-phenyl combination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
